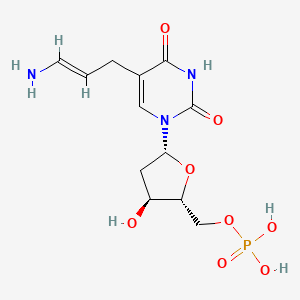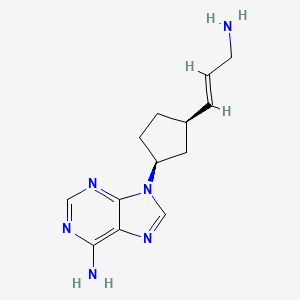
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system attached to a cyclopentyl group with an aminopropenyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Cyclopentyl Group: The cyclopentyl group is synthesized through a series of reactions, including cyclization and functional group modifications.
Attachment of the Aminopropenyl Side Chain: The aminopropenyl side chain is introduced through a reaction involving an appropriate amine and an alkene precursor.
Formation of the Purine Ring System: The purine ring system is constructed through a series of cyclization and condensation reactions, often involving formamide derivatives and other nitrogen-containing compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing double bonds or nitro groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.
科学研究应用
Chemistry
In chemistry, 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between purine derivatives and biological macromolecules. Its structure allows for the investigation of binding affinities and the identification of potential biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its purine-based structure suggests potential activity against various diseases, including cancer and viral infections. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of advanced materials and the optimization of industrial reactions.
作用机制
The mechanism of action of 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar ring system.
Cyclopentyladenosine: A synthetic compound with a cyclopentyl group attached to the purine ring.
Uniqueness
9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is unique due to its specific combination of structural features, including the aminopropenyl side chain and the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C13H18N6 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC 名称 |
9-[(1S,3R)-3-[(E)-3-aminoprop-1-enyl]cyclopentyl]purin-6-amine |
InChI |
InChI=1S/C13H18N6/c14-5-1-2-9-3-4-10(6-9)19-8-18-11-12(15)16-7-17-13(11)19/h1-2,7-10H,3-6,14H2,(H2,15,16,17)/b2-1+/t9-,10+/m1/s1 |
InChI 键 |
KSFKJNCPDZPGEN-HXNLBGINSA-N |
手性 SMILES |
C1C[C@@H](C[C@@H]1/C=C/CN)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
C1CC(CC1C=CCN)N2C=NC3=C(N=CN=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
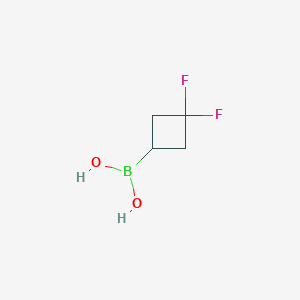
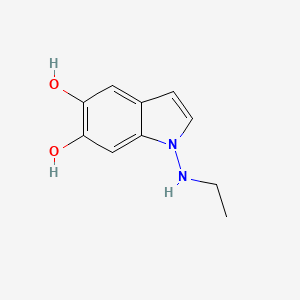
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)
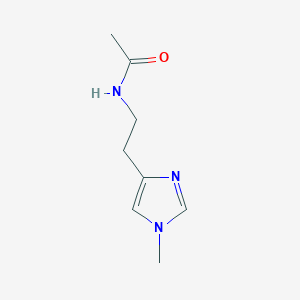
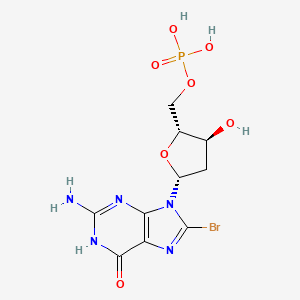


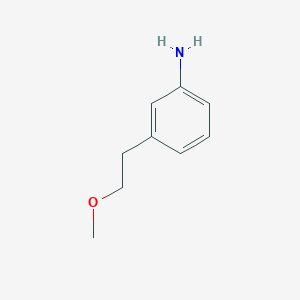
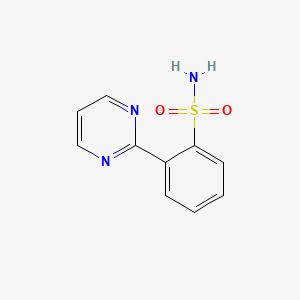
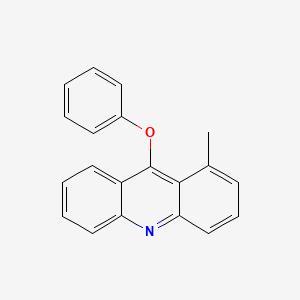
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

